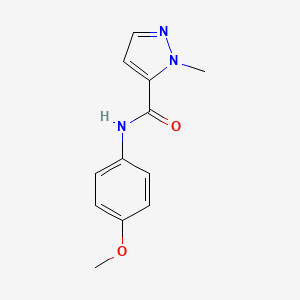

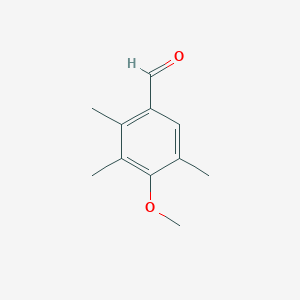

![molecular formula C13H20N6O2 B2804955 1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea CAS No. 2034369-49-6](/img/structure/B2804955.png)

1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a urea derivative that has been synthesized using a specific method, and it has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

- Microwave-Promoted Synthesis and Biological Activity : A study by Özil et al. (2015) involved the preparation of 1,2,4-triazole derivatives, including those similar to the chemical , using both microwave-assisted and conventional methods. The synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities (Özil, Bodur, Ülker, & Kahveci, 2015).

Structural Investigations and Synthetic Applications

- Synthesis of Triazolo-Quinoxalines : Atta and Ashry (2011) focused on the synthesis of derivatives including the [1,2,4]triazolo[4,3-a] moiety. They explored the structural investigation of these new compounds based on chemical and spectroscopic evidences (Atta & Ashry, 2011).

- Photolysis of Triazine Derivatives : Ivanov et al. (2020) explored the reactions and photolysis of triazine derivatives, which included 1,2,4-triazines, potentially offering insights into chemical properties and reactivity relevant to similar compounds (Ivanov, Lyssenko, & Traven, 2020).

Herbicidal Activity

- Thermal Infrared Measurement as Indicator of Plant Ecosystem Health : Moran (2003) explored compounds with the [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide structure, demonstrating excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for structurally related compounds (Moran, 2003).

Anticancer Activity

- Anticancer Activity of Triazolo-Quinoline Derivatives : A study by Reddy et al. (2015) on 1,2,4-triazolo[4,3-a]-quinoline derivatives indicated that certain compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of similar compounds in anticancer applications (Reddy et al., 2015).

Molecular Binding and Inhibition Studies

- Structure-Activity Relationships of MAP Kinase Inhibitors : Research by Regan et al. (2003) on 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea, an inhibitor of p38alpha MAP kinase, involved understanding molecular binding affinities, essential for developing targeted therapies for autoimmune diseases (Regan et al., 2003).

properties

IUPAC Name |

1-tert-butyl-3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O2/c1-5-21-11-10-18-17-9(19(10)7-6-14-11)8-15-12(20)16-13(2,3)4/h6-7H,5,8H2,1-4H3,(H2,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIVLDLSIRAANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2804875.png)

![5-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2804876.png)

![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2804877.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2804878.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2804882.png)

![2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2804886.png)

![2-isopropyl-6-{[4-(2-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2804887.png)

![2-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2804894.png)

![2-[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2804895.png)